molecular formula C18H19D6NO B1670319 Deudextromethorphan CAS No. 1079043-55-2

Deudextromethorphan

Cat. No. B1670319
M. Wt: 277.4 g/mol
InChI Key: MKXZASYAUGDDCJ-QNNIAVNKSA-N
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Description

Deudextromethorphan is a derivative of Dextromethorphan (DM), which has been used for over 50 years as an over-the-counter antitussive . DM is a cough suppressant used in many cough and cold medicines . It affects serotonin, norepinephrine, NMDA, and sigma-1 receptors in the brain, all of which have been implicated in the pathophysiology of depression .


Synthesis Analysis

The synthesis of Deudextromethorphan involves complex pharmacological processes. A study provides a whole-body physiologically-based pharmacokinetic (PBPK) model of dextromethorphan and its metabolites dextrorphan and dextrorphan O-glucuronide for predicting the effects of cytochrome P450 2D6 (CYP2D6) drug-gene interactions (DGIs) on dextromethorphan pharmacokinetics .


Molecular Structure Analysis

The molecular formula of Deudextromethorphan is C18H25NO . The exact mass is 277.231262 Da and the average mass is 277.4 g/mol .


Chemical Reactions Analysis

Dextromethorphan is a substrate of cytochrome P450 2D6 (CYP2D6) and is consequently subject to considerable drug-gene interaction (DGI) effects . The first pass through the hepatic portal vein results in some of the drug being metabolized by O-demethylation into an active metabolite of dextromethorphan called dextrorphan .


Physical And Chemical Properties Analysis

In its pure form, dextromethorphan occurs as a white powder . The molecular weight of Deudextromethorphan is 277.4 g/mol .

Scientific Research Applications

Neuroprotection in Ischemic Conditions

Dextromethorphan (DM) has demonstrated neuroprotective properties. In a study by Bokesch et al. (1994), DM inhibited the induction of c-fos, a marker of cellular responses to ischemia, and prevented cell death in hippocampal neurons following global forebrain ischemia. This suggests DM could be beneficial before conditions of ischemia or decreased central nervous system perfusion (Bokesch et al., 1994).

Pharmacokinetic Studies

DM has been used in studies to understand pharmacokinetics. Funck-Brentano et al. (2005) utilized DM for phenotyping CYP2D6 and assessing CYP3A4 activity, highlighting its utility in predicting adverse events and understanding individual variability in drug metabolism (Funck-Brentano et al., 2005).

Neuropharmacology

Tortella et al. (1989) explored the unique neuropharmacological profile of DM, finding anticonvulsant and neuroprotective properties. The study underscored its potential clinical importance beyond its primary use as a cough suppressant (Tortella et al., 1989).

Osteoclast Differentiation and Bone Health

Wu et al. (2013) reported that DM inhibits osteoclast differentiation and activity by affecting NF-κB signaling. This discovery opens up potential therapeutic applications for diseases associated with excessive osteoclastic activity, such as osteoporosis (Wu et al., 2013).

Substance Abuse Research

DM has been studied in the context of substance abuse. Pulvirenti et al. (1997) found that DM significantly reduced cocaine self-administration in rats, providing a preclinical rationale for its potential use in treating cocaine dependence in humans (Pulvirenti et al., 1997).

Use in Pseudobulbar Affect

Dextromethorphan/quinidine combination has been approved for treating pseudobulbar affect (PBA)

, a condition characterized by uncontrollable episodes of crying or laughter, often seen in neurological disorders. Studies like those conducted by Yang and Deeks (2014) have shown the effectiveness of this combination in reducing the rate of PBA episodes and improving quality of life in patients with conditions such as amyotrophic lateral sclerosis, multiple sclerosis, stroke, and traumatic brain injury (Yang & Deeks, 2014).

Capillary Electrophoresis Applications

Krait et al. (2018) utilized dextromethorphan in the development of a capillary electrophoresis method for determining the chiral purity of pharmaceuticals. This demonstrates DM's utility in analytical chemistry, particularly in quality control processes (Krait et al., 2018).

Safety And Hazards

Deudextromethorphan is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

The combination of Dextromethorphan and bupropion is a safe, well-tolerated, and efficacious treatment option in adults with major depressive disorder (MDD) . Studies in bipolar depression with Dextromethorphan/bupropion are warranted as well as in MDD with suicidality . The availability of ketamine/esketamine and Dextromethorphan/bupropion instantiates the relevance of glutamate as a treatment target in MDD .

properties

IUPAC Name

(1S,9S,10S)-4-(trideuteriomethoxy)-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18/h6-7,12,15,17H,3-5,8-11H2,1-2H3/t15-,17+,18+/m1/s1/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXZASYAUGDDCJ-QNNIAVNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deudextromethorphan

CAS RN

1079043-55-2
Record name Deudextromethorphan [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1079043552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEUDEXTROMETHORPHAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/427476LZFT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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